- Prodotti Farmaceutici e Biochimici
- Pesticidi Chimici
- Catalizzatori
- Composti inorganici
- Solventi organici
- Composti organici
- Principi attivi farmaceutici
- Intermedi farmaceutici
- Impurezze farmaceutiche
- Blocchi di costruzione medicinali
- Medico
- Ingredienti attivi dei pesticidi
- Intermedi dei pesticidi
- insetticidi
- fertilizzanti
- Estratti di piante
- Estratti animali
- Pigmenti naturali
- Tossine naturali
- Sapori e Profumi
- Materiali Polimerici
- Coloranti e pigmenti
- Pitture e Vernici
- Materiali elettrici
- Reagenti chimici
- Additivi chimici
- Catalizzatori e Chimici Inorganici
- Solventi e chimici organici
- Prodotti naturali e estratti
- Materiali Chimici
- altro
- elemento
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Fornitore verificato
Membro d'oro
Natura aziendale: Private enterprises
CN Fornitore
Grosso

Aci amminici alfa-L
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.
